An In-depth Technical Guide to 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene (CAS No. 67531-80-0)
An In-depth Technical Guide to 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene (CAS No. 67531-80-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene, registered under CAS number 67531-80-0, is a biaryl compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural motif, characterized by a fluorinated and methylated phenyl ring linked to a methoxyphenyl group, represents a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine, a bioisostere of hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide provides a comprehensive technical overview of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene, encompassing its synthesis, physicochemical properties, potential applications, and safety considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and properties of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene are summarized below.
| Property | Value | Source |
| CAS Number | 67531-80-0 | [1][2] |
| Molecular Formula | C₁₄H₁₃FO | [1] |
| Molecular Weight | 216.25 g/mol | [1] |
| Synonyms | 4-Fluoro-4'-methoxy-3-methyl-1,1'-biphenyl | |
| Appearance | (Predicted) Solid | |
| Solubility | (Predicted) Soluble in common organic solvents |
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the biaryl scaffold of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, broad functional group tolerance, and generally mild reaction conditions, making it a cornerstone of modern organic synthesis.[3]
The logical retrosynthetic disconnection of the target molecule points to two primary coupling partners: an aryl halide (or triflate) and an arylboronic acid (or its ester). For the synthesis of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene, a plausible and efficient route involves the coupling of 1-bromo-4-fluoro-2-methylbenzene with 4-methoxyphenylboronic acid .
Caption: Retrosynthetic analysis for the synthesis of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene.
The Catalytic Cycle: A Step-by-Step Mechanistic Journey
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The cycle commences with the active Pd(0) catalyst undergoing oxidative addition to the aryl halide (1-bromo-4-fluoro-2-methylbenzene). This step is often rate-limiting and results in the formation of a Pd(II) complex.
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Transmetalation: The arylboronic acid (4-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate.
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Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the desired carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Exemplary Experimental Protocol
Materials:
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1-Bromo-4-fluoro-2-methylbenzene
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4-Methoxyphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)
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Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
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Toluene and water (or dioxane/water) as the solvent system
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-fluoro-2-methylbenzene (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., PPh₃ (4 mol%)).
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Solvent Addition: Degassed toluene and water (e.g., in a 4:1 ratio) are added via syringe.
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Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene.
Spectroscopic Characterization: The Molecular Fingerprint
While specific spectra for 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene are not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds. This information is critical for confirming the identity and purity of the synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons (around 3.8 ppm), and a singlet for the methyl group protons (around 2.2-2.3 ppm). The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.
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¹³C NMR: The carbon NMR spectrum will exhibit signals for all 14 carbon atoms. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The signals for the methoxy and methyl carbons will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 216.25, corresponding to the molecular weight of the compound.
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Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group, cleavage of the bond between the two aromatic rings, and other characteristic fragmentations of substituted biphenyls.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene is expected to show characteristic absorption bands for:
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C-H stretching (aliphatic): ~2960-2850 cm⁻¹
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C=C stretching (aromatic): ~1600-1450 cm⁻¹
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C-O stretching (ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)
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C-F stretching: ~1200-1100 cm⁻¹
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene make it an attractive building block in several areas of research.
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Medicinal Chemistry: Fluorinated biaryl scaffolds are prevalent in a wide range of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, leading to improved target binding. This scaffold could be explored for the development of inhibitors for various enzymes or ligands for receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
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Materials Science: Biaryl structures are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene could impart desirable electronic and photophysical properties for such applications.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene is a valuable chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through well-established methodologies like the Suzuki-Miyaura cross-coupling. The strategic incorporation of fluorine and the biaryl core provides a foundation for the design of novel molecules with tailored properties. This technical guide serves as a foundational resource for researchers and scientists, providing essential information to facilitate further investigation and application of this promising compound.
References
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CP Lab Safety. 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene, 97... Available from: [Link]
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ChemBK. 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
